sec-Butyl 1H-pyrrole-2-carboxylate
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Overview
Description
sec-Butyl 1H-pyrrole-2-carboxylate is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This particular compound features a sec-butyl group attached to the nitrogen atom and a carboxylate group at the 2-position of the pyrrole ring. Pyrroles are known for their biological activity and are found in many natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sec-Butyl 1H-pyrrole-2-carboxylate can be achieved through various methods. One common approach involves the condensation of a suitable amine with a 2,5-dimethoxytetrahydrofuran in the presence of a catalytic amount of iron (III) chloride. This method allows for the formation of N-substituted pyrroles under mild reaction conditions .
Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring. This procedure is highly tolerant of various functional groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired yield. The use of catalytic processes and environmentally benign solvents is preferred to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
sec-Butyl 1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The pyrrole ring can undergo substitution reactions with electrophiles such as alkyl halides, sulfonyl chlorides, and benzoyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives of this compound.
Substitution: N-substituted pyrroles.
Scientific Research Applications
sec-Butyl 1H-pyrrole-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of sec-Butyl 1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
sec-Butyl 1H-pyrrole-2-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 2-cyano-1H-pyrrole-1-carboxylate: Similar in structure but with a cyano group at the 2-position.
tert-Butyl hexahydropyrrolo [3,4-b]pyrrole-5 (1H)-carboxylate: A more complex pyrrole derivative with additional ring structures.
tert-Butyl 3-formyl-1H-indole-1-carboxylate: Contains an indole ring instead of a pyrrole ring.
These compounds share some chemical properties with this compound but differ in their specific functional groups and overall structure, leading to unique reactivity and applications.
Properties
Molecular Formula |
C9H13NO2 |
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Molecular Weight |
167.20 g/mol |
IUPAC Name |
butan-2-yl 1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C9H13NO2/c1-3-7(2)12-9(11)8-5-4-6-10-8/h4-7,10H,3H2,1-2H3 |
InChI Key |
GRSFRFYGRJYFQW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(=O)C1=CC=CN1 |
Origin of Product |
United States |
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